1-(Perfluorohexyl)oct-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

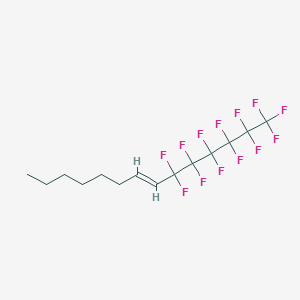

1-(Perfluorohexyl)oct-1-ene, also known as PFHxO, is a perfluorinated aliphatic compound that is used in a wide range of scientific research applications. PFHxO is a volatile compound with a low boiling point of -31°C and a molecular weight of 368.5 g/mol. It is a colorless liquid that has a low solubility in water, but is highly soluble in many organic solvents. PFHxO has been used in a variety of scientific research applications, including as a surfactant, a lubricant, and a corrosion inhibitor. In addition, PFHxO has been used in biochemical and physiological studies, and in laboratory experiments.

Applications De Recherche Scientifique

Non-Covalent Interactions : A study by Cabot and Hunter (2009) focused on the interactions between perfluorohexyl iodide and hydrogen-bond acceptors, which are crucial for understanding halogen bonding in non-covalent interactions (Cabot & Hunter, 2009).

Chemical Synthesis : Napoli and Bertani (2001) explored the formation of 3-(perfluorohexyl)prop-1-ene from perfluorohexyl iodide and allyl chloride under different conditions, shedding light on the synthesis of polyfluoro-olefin (Napoli & Bertani, 2001).

Catalysis and Polymer Support : Seen et al. (1992) demonstrated the application of acid-Nafion as a co-catalyst and support for catalysis, which is relevant for reactions involving oct-1-ene (Seen, Cavell, Hodges & Mau, 1992).

Oxidation Studies : Lethbridge, Norman, and Thomas (1974) conducted research on the oxidation of oct-1-ene by thallium(III) trifluoroacetate, providing insights into organic oxidation processes (Lethbridge, Norman & Thomas, 1974).

Sulfinatodehalogenation Reactions : Wu and Chen (2010) studied the factors influencing sulfinatodehalogenation of perfluorohexyl chloride plus octene-1, which is critical for understanding halogenation and dehalogenation in organic chemistry (Wu & Chen, 2010).

Optical Probes in Biological Applications : Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, showcasing the biomedical applications of these compounds (Chang, Pralle, Isacoff & Chang, 2004).

Liquid Crystal Research : Hori et al. (2011) investigated the crystal structures of mesogenic alkyl 4-[2-(perfluorohexyl) ethoxy] benzoates, which is relevant for advanced materials science and liquid crystal technology (Hori, Maeda, Yano & Kunugi, 2011).

Mécanisme D'action

Target of Action

The primary target of 1-(Perfluorohexyl)oct-1-ene is the lipid layer and meibomian glands . These glands are responsible for the production of meibum, an oily substance that prevents evaporation of the eye’s tear film.

Mode of Action

This compound is believed to interact with the air-liquid interface of the tear film and form a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears, thereby alleviating symptoms of dry eye disease .

Biochemical Pathways

Its action on the lipid layer and meibomian glands suggests it may influence the lipid metabolism pathways involved in meibum production .

Result of Action

The action of this compound results in increased tear film breakup time and increased lipid layer thickness . This leads to alleviation of symptoms of dry eye disease . It is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .

Safety and Hazards

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMMIYWYYKPWFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895389 |

Source

|

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120464-26-8 |

Source

|

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)